7-Bromoquinazoline-2,4(1H,3H)-dione
Overview
Description
Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been determined to have many therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives are diverse and depend on the functional groups present in the specific derivative. For instance, in a Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Scientific Research Applications
Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones can be synthesized via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . This method is green, simple, and efficient, and it tolerates a broad scope of substrates .
Antimalarial Applications
Quinazolinone compounds have been found to have antimalarial properties . They could potentially be used in the development of new antimalarial drugs .
Antitumor Applications
Quinazolinone compounds have shown potential in antitumor applications . They could be used in the development of new cancer therapies .
Anticonvulsant Applications
Quinazolinone compounds have been used in the development of anticonvulsant drugs . They could potentially be used in the treatment of epilepsy and other seizure disorders .
Fungicidal Applications
Quinazolinone compounds have fungicidal properties . They could potentially be used in the development of new fungicides .
Antimicrobial Applications
Quinazolinone compounds have antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs .
Anti-inflammatory Applications
Quinazolinone compounds have anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs .
Future Directions
Quinazoline derivatives have potential applications in fields of biology, pesticides, and medicine . Their significant biological activities have drawn more and more attention in the synthesis and bioactivities research . Future research will likely continue to explore these applications and develop new synthetic methods for these compounds .
properties
IUPAC Name |
7-bromo-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIDPSGSKHPDAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555150 | |
Record name | 7-Bromoquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinazoline-2,4(1H,3H)-dione | |
CAS RN |
114703-12-7 | |
Record name | 7-Bromoquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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